Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by the molecular formula and a molecular weight of 253.72 g/mol. This compound is notable for its unique structure, which includes a butyl group and a pyrazole derivative with a difluoroethyl substituent. It serves as a building block in organic synthesis, particularly in the development of more complex molecules.
The compound is synthesized primarily through organic chemistry methods, often involving the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with butylamine. It falls under the category of amines, specifically aliphatic amines, due to the presence of an amine functional group attached to a butyl chain. Its classification as a pyrazole derivative indicates its potential applications in medicinal chemistry and biological research.
The synthesis of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Industrial production may scale these methods while optimizing for yield and purity to meet commercial standards.
The molecular structure of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can be described as follows:
The structure features a pyrazole ring with a difluoroethyl group at one position and a butylamine group at another, contributing to its unique chemical properties.
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can participate in various chemical reactions:
The mechanism of action for butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group and the pyrazole ring are likely crucial in determining the compound's binding affinity and specificity. This interaction may influence various biological processes depending on the context in which it is applied.
The physical and chemical properties of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine include:
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClF2N3 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine; hydrochloride |
| InChI | InChI=1S/C10H17F2N3.ClH/c1-... |
| InChI Key | FDOUXRGXWMAXQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(NC1=NN(C=C1)CC(F)F.Cl) |
These properties indicate that the compound has significant stability due to its structure while also being reactive enough to participate in various chemical transformations.
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several potential applications:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7